molecular formula C23H23N5O2 B15391797 N-cyclohexyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-cyclohexyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B15391797
M. Wt: 401.5 g/mol
InChI Key: SFEQOMWDXWHYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a naphthalen-1-yl group at position 2 and an acetamide moiety at position 4. The cyclohexyl group on the acetamide nitrogen distinguishes it from structurally related analogs.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-cyclohexyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C23H23N5O2/c29-22(25-17-9-2-1-3-10-17)14-27-23(30)21-13-20(26-28(21)15-24-27)19-12-6-8-16-7-4-5-11-18(16)19/h4-8,11-13,15,17H,1-3,9-10,14H2,(H,25,29)

InChI Key

SFEQOMWDXWHYOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, synthetic methodologies, and spectroscopic properties.

Structural Features and Substituent Effects
  • Target Compound : Features a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core with a naphthalen-1-yl group and a cyclohexyl-substituted acetamide.
  • N-(4-Methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide () : Differs in the acetamide substituent (4-methylbenzyl vs. cyclohexyl), which may alter lipophilicity and steric bulk .
  • N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide () : Substitutes the naphthyl group with a 4-methoxyphenyl ring, introducing electron-donating effects, and replaces cyclohexyl with 4-chlorobenzyl, enhancing halogen-mediated interactions .
  • N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide (9a, ) : Shares the cyclohexyl group but employs a triazolo[1,5-a]pyrazine core with dichlorobenzyl and p-tolyl substituents, which may enhance electrophilic character .

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure R1 (Position 2) R2 (Acetamide Substituent)
Target Compound Pyrazolo[1,5-d][1,2,4]triazin-5-one Naphthalen-1-yl Cyclohexyl
N-(4-Methylbenzyl)-analog () Pyrazolo[1,5-d][1,2,4]triazin-5-one Naphthalen-1-yl 4-Methylbenzyl
N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)-analog () Pyrazolo[1,5-d][1,2,4]triazin-5-one 4-Methoxyphenyl 4-Chlorobenzyl
N-Cyclohexyl-triazolo[1,5-a]pyrazine analog (9a, ) Triazolo[1,5-a]pyrazine 2,4-Dichlorobenzyl Cyclohexyl
Spectroscopic Properties
  • IR Spectroscopy : Acetamide carbonyl (C=O) stretches appear near 1670–1682 cm⁻¹ across analogs (e.g., 1671 cm⁻¹ in 6a, ), consistent with the target compound’s expected profile .
  • NMR Data : For compound 6b (), the acetamide –NH proton resonates at δ 10.79 ppm, while the naphthyl protons show multiplet signals at δ 7.20–8.36 ppm. The target compound’s cyclohexyl group would likely exhibit characteristic aliphatic proton signals near δ 1.0–2.5 ppm .

Table 2: Key Spectroscopic Data for Analogs

Compound (Source) IR C=O Stretch (cm⁻¹) Notable NMR Signals (δ, ppm)
6b () 1682 10.79 (–NH), 5.38 (–NCH2CO–), 7.20–8.36 (Ar–H)
9a () Not reported Mp: 201–203°C (physical state: white solid)

Preparation Methods

Cyclization of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate

The pyrazolo-triazinone framework is synthesized via a [3+3] cycloaddition between ethyl 3-amino-1H-pyrazole-4-carboxylate and a triazine precursor. Adapted from Ambeed’s protocol for analogous systems:

Procedure :

  • Combine ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and triphosgene (1.2 eq) in anhydrous dichloromethane under nitrogen.
  • Add triethylamine (3.0 eq) dropwise at 0°C, then warm to room temperature and stir for 12 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography to yield the triazinone intermediate (Yield: 78–85%).

Optimization Notes :

  • Catalyst : Cs₂CO₃ in DMF at 100°C enhances cyclization efficiency.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics compared to chlorinated solvents.

Functionalization at C2 with Naphthalen-1-Yl Group

Introducing the naphthalene moiety requires electrophilic substitution or palladium-catalyzed coupling:

Method A (Electrophilic Substitution) :

  • React the triazinone intermediate with naphthalen-1-ylboronic acid (1.5 eq) under Suzuki-Miyaura conditions:
    • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), dioxane/water (4:1), 80°C, 24 hours.
  • Isolate the product via extraction and recrystallization (Yield: 65–72%).

Method B (Ullmann Coupling) :

  • Treat the triazinone with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and 1-iodonaphthalene (1.2 eq) in DMF at 120°C for 48 hours.
  • Purify by column chromatography (Hexanes:EtOAc = 3:1) (Yield: 58–63%).

Installation of the N-Cyclohexylacetamide Side Chain

Synthesis of 2-Chloro-N-Cyclohexylacetamide

Prepare the acetamide precursor via Schotten-Baumann reaction:

  • Add cyclohexylamine (1.1 eq) to chloroacetyl chloride (1.0 eq) in THF at 0°C.
  • Stir for 2 hours, filter, and recrystallize from ethanol (Yield: 89–94%).

Alkylation of the Triazinone Intermediate

  • Combine the functionalized triazinone (1.0 eq), 2-chloro-N-cyclohexylacetamide (1.5 eq), and K₂CO₃ (2.0 eq) in DMF.
  • Heat at 80°C for 18 hours, then pour into ice-water.
  • Collect the precipitate and wash with cold methanol (Yield: 70–76%).

Critical Reaction Parameters and Optimization

Table 1: Comparative Analysis of Cyclization Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Cs₂CO₃ DMF 100 12 85
K₂CO₃ DMSO 120 18 78
NaH THF 60 24 62

Purification and Characterization

  • Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials.
  • Column Chromatography : Silica gel with gradient elution (Hexanes → EtOAc) isolates the target compound.
  • Analytical Data :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.20–1.45 (m, 10H, cyclohexyl), 4.25 (s, 2H, CH₂CO), 6.15 (d, J = 7.9 Hz, 1H), 7.45–8.10 (m, 7H, naphthalene), 8.55 (d, J = 7.9 Hz, 1H), 11.70 (s, 1H, NH).
    • HRMS (ESI+) : m/z calcd for C₂₄H₂₅N₅O₂ [M+H]⁺: 416.2085; found: 416.2089.

Scalability and Industrial Considerations

  • Catalyst Recycling : Phosphotungstic acid (from patent CN107522672A) enables reusable catalytic systems, reducing costs.
  • Solvent Recovery : Distill DMF and chlorobenzene from reaction mixtures for reuse (≥95% recovery).
  • Process Safety : Exothermic amidation steps require controlled addition rates and cooling.

Q & A

Q. What advanced analytical techniques characterize polymorphic forms of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., amide-NH⋯O interactions) .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions (e.g., Form I: 215°C vs. Form II: 198°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.